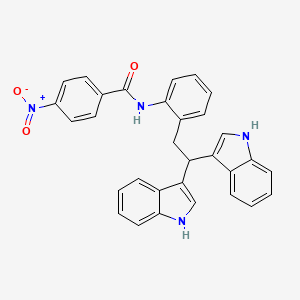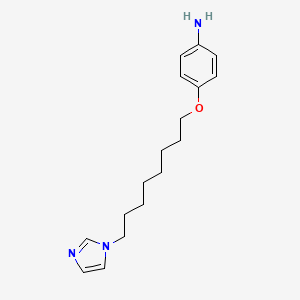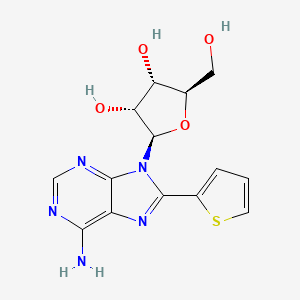
(2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-8-(thiophen-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include a purine derivative and a thiophene ring, which are then subjected to various chemical reactions such as nucleophilic substitution, cyclization, and hydroxylation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the thiophene ring, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the purine or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes or nucleic acids. Its purine base suggests it could mimic natural nucleotides, making it useful in studies of DNA/RNA synthesis and function.
Medicine
Medically, the compound could be investigated for its potential as a therapeutic agent. Its structural similarity to nucleotides might allow it to act as an antiviral or anticancer agent by interfering with nucleic acid metabolism.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. The molecular targets could include DNA polymerases, RNA polymerases, or other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a purine base.
Thioguanine: A thiopurine used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
The uniqueness of “(2R,3R,4S,5R)-2-(6-Amino-8-(thiophen-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” lies in its combination of a purine base with a thiophene ring and a tetrahydrofuran ring. This unique structure could confer specific electronic, steric, and chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
158555-06-7 |
|---|---|
Molecular Formula |
C14H15N5O4S |
Molecular Weight |
349.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-thiophen-2-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15N5O4S/c15-11-8-13(17-5-16-11)19(12(18-8)7-2-1-3-24-7)14-10(22)9(21)6(4-20)23-14/h1-3,5-6,9-10,14,20-22H,4H2,(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |
InChI Key |
LMNBPJQPSDYDKY-GUSNPEKLSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


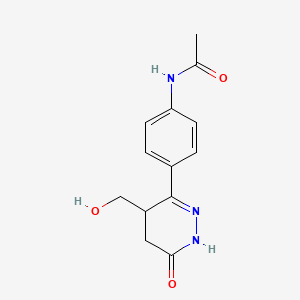
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
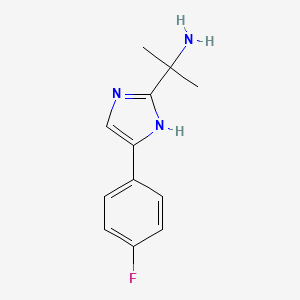
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
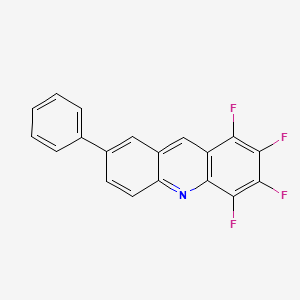
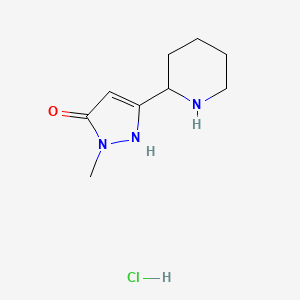
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
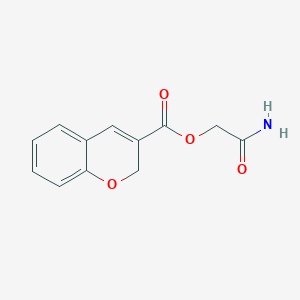
![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)

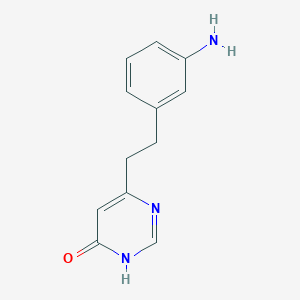
![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
